molecular formula C17H25NO3 B12760468 N-Methyl-4-piperidyl isopropylphenylglycolate CAS No. 75321-25-4

N-Methyl-4-piperidyl isopropylphenylglycolate

Cat. No.: B12760468
CAS No.: 75321-25-4
M. Wt: 291.4 g/mol
InChI Key: IFXNWEDGILPSBA-UHFFFAOYSA-N
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Description

N-Methyl-4-piperidyl isopropylphenylglycolate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-piperidyl isopropylphenylglycolate involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of N-methylpiperidine with isopropylphenylglycolate under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-piperidyl isopropylphenylglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Methyl-4-piperidyl isopropylphenylglycolate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-piperidyl isopropylphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-4-piperidyl isopropylphenylglycolate include other piperidine derivatives such as:

  • N-Phenethyl-4-piperidinone
  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

Uniqueness

This compound is unique due to its specific chemical structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75321-25-4

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-3-methyl-2-phenylbutanoate

InChI

InChI=1S/C17H25NO3/c1-13(2)17(20,14-7-5-4-6-8-14)16(19)21-15-9-11-18(3)12-10-15/h4-8,13,15,20H,9-12H2,1-3H3

InChI Key

IFXNWEDGILPSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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